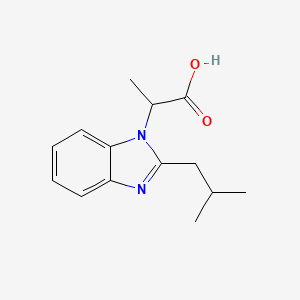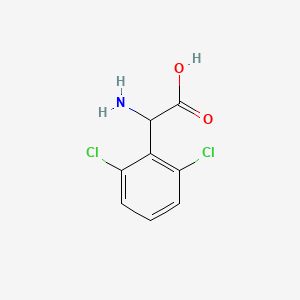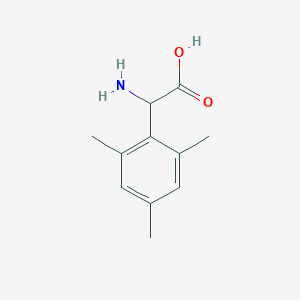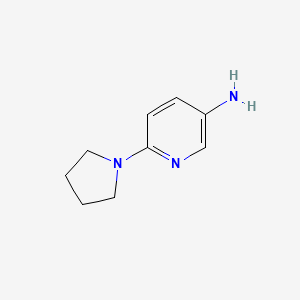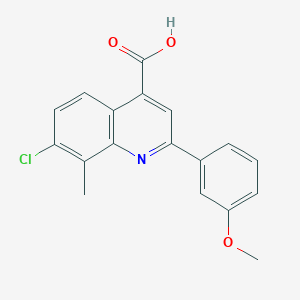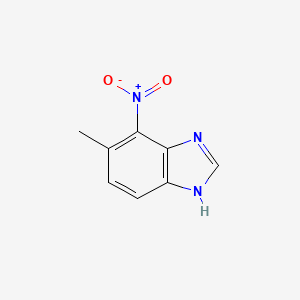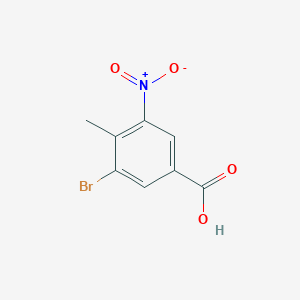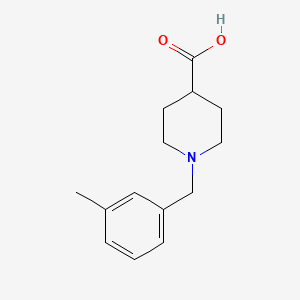
N,N-di-sec-butyl-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of chloroacetamide derivatives typically involves the reaction of an appropriate amine with chloroacetyl chloride or similar chloroacetyl derivatives. For example, the synthesis of 2-Chloro-N-(2,4-dinitrophenyl) acetamide involved the use of 1H and 13C NMR spectroscopy, ESI-MS, and elemental analysis . Another related compound, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, was synthesized from the reaction of an aniline derivative with POCl3 in acetate . These methods suggest that N,N-di-sec-butyl-2-chloroacetamide could potentially be synthesized through similar reactions involving the corresponding sec-butylamine and chloroacetyl chloride.
Molecular Structure Analysis
The molecular structure of chloroacetamide derivatives is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. For instance, the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide was determined to crystallize in the monoclinic space group P21/n, with intramolecular hydrogen bonding observed within the molecule . Similarly, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide's structure was determined by X-ray diffraction analysis, revealing a monoclinic space group . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and the potential for intermolecular interactions.
Chemical Reactions Analysis
Chloroacetamide derivatives can participate in various chemical reactions due to the reactivity of the chloroacetamide moiety. The presence of the chlorine atom makes these compounds susceptible to nucleophilic substitution reactions, which can be exploited to create a wide range of products. The papers provided do not detail specific reactions for N,N-di-sec-butyl-2-chloroacetamide, but the studies of related compounds suggest that such derivatives can undergo reactions that modify the acetamide group or the aromatic ring, depending on the substituents present .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroacetamide derivatives can vary widely depending on their specific structure. For example, 2-Chloro-N-(2,4-dinitrophenyl) acetamide exhibited solvatochromic effects, which means its optical properties changed with the polarity of the solvent . This indicates that N,N-di-sec-butyl-2-chloroacetamide may also display solvatochromism or other solvent-dependent behaviors. The crystal packing and intermolecular interactions, such as hydrogen bonding and C–H⋯O interactions, are also important factors that influence the physical properties of these compounds .
Scientific Research Applications
Anticonvulsant and Neuroprotective Properties
- Sec-Butyl-propylacetamide (SPD), a derivative of valproic acid, demonstrates a broad-spectrum antiseizure profile and unique activity against status epilepticus and organophosphate-induced neuronal damage. Studies indicate its efficacy in rodent seizure and epilepsy models, highlighting its potential in neuroprotection and treatment of status epilepticus (White et al., 2012).
- Another study reveals that SPD and two of its stereoisomers are effective in rapidly terminating paraoxon-induced status epilepticus in rats, which underscores its therapeutic potential for neurocognitive dysfunctions and lifelong epilepsy resulting from organophosphate exposure (Bar-Klein et al., 2014).
- A detailed stereoselective pharmacodynamic and pharmacokinetic analysis of sec-Butylpropylacetamide (SPD) confirms its superior anticonvulsant activity and minimal teratogenicity, making it a promising candidate for further development as a potent antiepileptic drug, especially for benzodiazepine-resistant status epilepticus (Hen et al., 2013).
Metabolism and Environmental Impact
- Research on chloroacetamide herbicides and their metabolites, including compounds structurally related to N,N-di-sec-butyl-2-chloroacetamide, demonstrates their complex metabolism and the potential carcinogenicity of their metabolites. This study delves into the comparative metabolism of these herbicides in human and rat liver microsomes, providing insights into the metabolic pathways and the implications for human health (Coleman et al., 2000).
Catalytic Applications
- N,N-di-sec-butyl-2-chloroacetamide derivatives are utilized in the synthesis of nickel metal complexes with amido linked N-heterocyclic carbenes. These complexes are studied for their reactivity and catalytic properties, particularly in cross-coupling reactions, indicating the compound's potential application in catalysis and material science (Nagar et al., 2020).
Biodegradation and Environmental Remediation
- The biodegradation of chloroacetamide herbicides, similar in structure to N,N-di-sec-butyl-2-chloroacetamide, by certain bacterial strains highlights the potential use of these microbes in soil bioremediation and reducing the environmental impact of these compounds. The study proposes a metabolic pathway for the degradation process, emphasizing the role of these bacteria in faster soil remediation and minimizing the negative impacts of pesticides on health and the environment (Kaur & Goyal, 2020).
properties
IUPAC Name |
N,N-di(butan-2-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClNO/c1-5-8(3)12(9(4)6-2)10(13)7-11/h8-9H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATNNNLJLRYGDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400084 |
Source


|
| Record name | N,N-di-sec-butyl-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-di-sec-butyl-2-chloroacetamide | |
CAS RN |
32322-33-1 |
Source


|
| Record name | 2-Chloro-N,N-bis(1-methylpropyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32322-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-di-sec-butyl-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

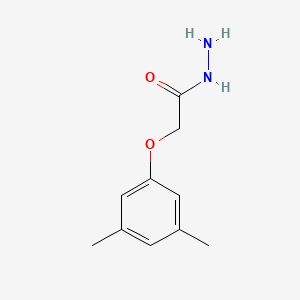
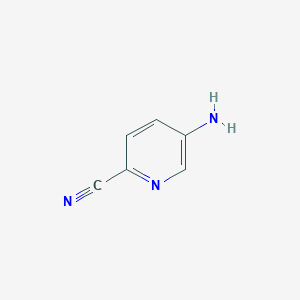
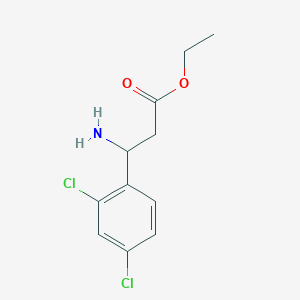
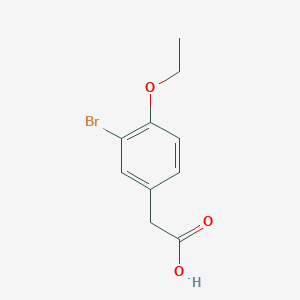
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1274423.png)
